(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol
Description
Properties
IUPAC Name |
(1R,5S,6S)-8-azabicyclo[3.2.1]octan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-4-5-2-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBUTZASOZQVJF-VQVTYTSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C(C1)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@H]([C@H](C1)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol can be achieved through several methodologies. One common approach involves the desymmetrization of achiral tropinone derivatives. This process allows for the stereochemical control necessary to generate the 8-azabicyclo[3.2.1]octane architecture .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Overview
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol is a bicyclic compound notable for its unique stereochemistry and biological activity. This compound, which belongs to the class of tropane alkaloids, has garnered attention in various fields such as medicinal chemistry, neuropharmacology, and synthetic organic chemistry.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications in treating neurological disorders due to its interaction with neurotransmitter systems. Its ability to act as an enzyme inhibitor or receptor agonist/antagonist makes it a candidate for drug development targeting various CNS disorders.
Neuropharmacology
Research has shown that this compound interacts with neurotransmitter receptors, influencing synaptic transmission and potentially modulating neurochemical pathways involved in mood regulation and cognitive functions.
Synthetic Organic Chemistry
As a versatile building block, this compound is utilized in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with desired biological activities.
Case Studies
Several studies have explored the efficacy of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neurotransmitter Interaction | Demonstrated binding affinity to specific CNS receptors, suggesting potential for treating anxiety disorders. |
| Study 2 | Enzyme Inhibition | Showed significant inhibition of acetylcholinesterase activity, indicating potential use in Alzheimer's disease treatment. |
| Study 3 | Synthetic Pathways | Developed new synthetic routes that improved yield and reduced by-products in the production of tropane derivatives. |
Mechanism of Action
The mechanism of action of (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The exact pathways involved can vary, but often include interactions with neurotransmitter receptors or enzymes involved in metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Stereochemical Variants
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol
- Key Difference : Stereochemistry at C6 (R-configuration vs. S-configuration in the target compound).
- Impact : Altered hydrogen-bonding capacity and receptor binding. The R-configuration may reduce affinity for nicotinic acetylcholine receptors compared to the S-form .
rel-(1R,3s,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
- Structure : Hydroxyl group at C3 and methyl substitution at N6.
- Properties : Increased lipophilicity (LogP ~0.59) due to the methyl group, enhancing blood-brain barrier penetration. Molecular weight: 141.21 g/mol .
- Applications: Potential use in central nervous system (CNS) therapeutics .
6-(6-Chloro-3-pyridinyl)-(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octane
Derivatives with Functional Group Modifications
(1R,3s,5S,6S,7R)-6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl acetate
- Structure : Acetylated dihydroxy groups at C6 and C5.
- Impact: Improved metabolic stability and oral bioavailability. Molecular formula: C₁₀H₁₇NO₄ .
8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(acetyloxy)-3-oxo-ethyl ester
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol is a bicyclic compound belonging to the class of tropane alkaloids, characterized by its unique stereochemistry and functional groups. This compound exhibits notable biological activities, particularly in the realm of neuropharmacology and receptor interactions.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 113.19 g/mol. The compound contains a nitrogen atom within its bicyclic structure, which significantly influences its biological activity by interacting with various neurotransmitter systems.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors in the central nervous system (CNS). Research indicates that this compound may function as an enzyme inhibitor or receptor agonist/antagonist:
- Receptor Interactions : It has been shown to interact with kappa opioid receptors (KORs), demonstrating potent antagonistic properties. For example, a related study on 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides highlighted its ability to act selectively as a KOR antagonist with good brain exposure and significant potency (IC = 20 nM) .
- Enzyme Modulation : The compound may also modulate the activity of enzymes involved in neurotransmitter metabolism, potentially affecting pathways related to dopamine and serotonin signaling.
Biological Activities and Case Studies
Several studies have documented the biological activities associated with this compound:
- Neuropharmacological Effects : In vitro studies have demonstrated that the compound can influence neurotransmission in models of anxiety and depression by modulating KOR activity .
- Analgesic Properties : The compound's interaction with opioid receptors suggests potential analgesic effects, making it a candidate for further investigation in pain management therapies.
- CNS Exposure : A study indicated that modifications to the chemical structure could enhance brain exposure without compromising selectivity for KORs . This finding is crucial for developing therapeutics targeting CNS disorders.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | KOR IC | CNS Exposure | Notes |
|---|---|---|---|---|
| (1R,5S)-8-Azabicyclo[3.2.1]octan-3-ol | Structure | Not reported | Low | Similar structure but different functional groups |
| (1R,5S)-8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide | Structure | 20 nM | High | Potent KOR antagonist with good CNS penetration |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol, and how can stereochemical purity be ensured?
- Methodology :
- Radical cyclization and stereoselective functionalization of bicyclic precursors (e.g., azabicyclo[3.2.1]octane derivatives) are common approaches. For example, allyl-substituted intermediates can undergo radical cyclization with n-tributyltin hydride and AIBN to achieve high diastereocontrol (>99%) .
- Chiral resolution via HPLC or enzymatic methods is critical for isolating the (1R,5S,6S) enantiomer. Ensure purity using NMR (e.g., NOESY for spatial configuration) and polarimetry .
Q. Which spectroscopic techniques are most effective for characterizing the hydroxyl group and bicyclic structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign the hydroxyl proton (δ ~2.5–3.5 ppm, broad) and confirm bicyclic geometry via coupling constants (e.g., axial vs. equatorial protons in the bridgehead) .
- IR spectroscopy : Identify the hydroxyl stretch (~3200–3600 cm⁻¹) and absence of carbonyl peaks to rule out oxidation .
- Mass spectrometry (EI/ESI) : Use high-resolution MS to verify the molecular ion (C₇H₁₃NO, m/z 127.10) and fragmentation patterns .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodology :
- Store in anhydrous conditions (desiccator with silica gel) at 2–8°C to prevent hydrolysis of the hydroxyl group. Avoid exposure to light or oxidizing agents, as azabicyclo compounds may form peroxides .
- Monitor stability via periodic TLC or HPLC to detect degradation products (e.g., ketones from oxidation) .
Advanced Questions
Q. How can structure-activity relationships (SAR) for sigma receptor binding be investigated using derivatives of this compound?
- Methodology :
- Functional group modification : Synthesize analogs with substituents at C3 or C6 (e.g., esterification, alkylation) to assess steric/electronic effects on sigma-1/sigma-2 affinity. For example, 3-hydroxy-2-phenylpropanoate esters show enhanced selectivity .
- Radioligand binding assays : Use [³H]-DTG for sigma-2 and [³H]-(+)-pentazocine for sigma-1 receptors. Compare IC₅₀ values to quantify selectivity ratios .
Q. What analytical challenges arise in quantifying trace impurities in synthesized batches, and how can they be resolved?
- Methodology :
- HPLC-MS with charged aerosol detection (CAD) : Detect non-UV-active impurities (e.g., des-hydroxy byproducts). Optimize mobile phases (e.g., acetonitrile/ammonium formate) for baseline separation .
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways and validate analytical methods .
Q. How can computational modeling predict the conformational flexibility of the azabicyclo core in solution?
- Methodology :
- Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields to model ring puckering and bridgehead dynamics in explicit solvents (e.g., water, DMSO).
- NMR coupling constant analysis : Compare experimental J values (e.g., ³JHH) with computed values from DFT (B3LYP/6-31G*) to validate conformer populations .
Q. What experimental design principles should guide in vivo pharmacokinetic studies of this compound?
- Methodology :
- Randomized block designs : Account for biological variability by grouping subjects by weight/age and administering staggered doses. Use LC-MS/MS for plasma concentration profiling .
- Metabolite identification : Incubate the compound with liver microsomes and use HR-MS/MS to detect phase I/II metabolites (e.g., glucuronides) .
Q. How can contradictory data on the compound’s solubility and logP values be reconciled across studies?
- Methodology :
- Standardize measurement protocols : Use shake-flask (pH 7.4 buffer) or potentiometric methods for logP. Validate solubility via nephelometry to distinguish true solubility from colloidal dispersions .
- Cross-validate with computational tools : Compare experimental logP with predicted values (e.g., ACD/Labs or XLogP3) to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
